![molecular formula C13H12N2OS B2591529 2-phenyl-N'-(2-thienylmethylene)acetohydrazide CAS No. 113875-04-0](/img/structure/B2591529.png)
2-phenyl-N'-(2-thienylmethylene)acetohydrazide
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Description
Scientific Research Applications
Antimicrobial Activity
Research on derivatives of 2-phenyl-N'-(2-thienylmethylene)acetohydrazide, such as thienyl-triazine derivatives, has shown significant antimicrobial activity. These compounds were synthesized and tested against a variety of bacterial strains, including Staphylococcus aureus, Enterococcus faecalis, Bacillus subtilis, and others, demonstrating a noteworthy level of antimicrobial efficacy. This suggests potential applications in developing new antimicrobial agents (Kaplancıklı et al., 2010).
Cancer Research
Hydrazone derivatives related to 2-phenyl-N'-(2-thienylmethylene)acetohydrazide have been explored for their effects on cancer cell migration and growth inhibition of melanoma, breast, and pancreatic cancer spheroids. Certain compounds have shown to be highly cytotoxic against these cancer cell lines in 3D cultures, indicating potential for further testing as antimetastatic candidates in cancer treatment (Šermukšnytė et al., 2022).
Corrosion Inhibition
Acetohydrazide derivatives, such as N′-[(1Z)-phenylmethylene]-2-(quinolin-8-yloxy) acetohydrazide, have been studied for their role in the corrosion inhibition of mild steel in acidic environments. These compounds exhibit good corrosion inhibition properties, contributing to the protection of metals against corrosion, which has significant implications for industrial applications (Yadav et al., 2015).
Nonlinear Optical Properties
Certain hydrazone compounds related to 2-phenyl-N'-(2-thienylmethylene)acetohydrazide have been synthesized and their third-order nonlinear optical properties evaluated. These studies found that such compounds exhibit significant optical nonlinearities, making them potential candidates for applications in optical devices such as optical limiters and switches (Naseema et al., 2010).
properties
IUPAC Name |
2-phenyl-N-[(E)-thiophen-2-ylmethylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c16-13(9-11-5-2-1-3-6-11)15-14-10-12-7-4-8-17-12/h1-8,10H,9H2,(H,15,16)/b14-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFJTHHORYWJDF-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NN=CC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)N/N=C/C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N'-(2-thienylmethylene)acetohydrazide |
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